Methyl glyoxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for oxidative stress:

MGO is a byproduct of normal cellular metabolism, but its levels can significantly increase under conditions of oxidative stress, where an imbalance exists between free radicals and antioxidants in the body. This characteristic makes MGO a valuable biomarker for researchers studying various diseases associated with oxidative stress, such as:

- Neurodegenerative diseases: Studies have shown elevated MGO levels in the brains of individuals with Alzheimer's disease and Parkinson's disease, suggesting its potential role in the progression of these conditions [].

- Diabetes: MGO accumulation has been observed in diabetic patients, potentially contributing to complications like diabetic nephropathy (kidney damage) [].

- Aging: MGO levels are known to increase with age, suggesting a possible link to age-related cellular dysfunction and disease [].

Investigating protein modification and function:

MGO can react with various cellular components, including proteins, forming covalent adducts (modifications) that can alter their function. Researchers utilize this property to:

- Study protein-protein interactions: MGO-mediated protein adducts can serve as markers to identify proteins that interact with each other, providing insights into cellular pathways and protein function [].

- Understand protein misfolding and aggregation: MGO modification can promote protein misfolding and aggregation, a hallmark of several neurodegenerative diseases. Studying this process helps researchers develop strategies to prevent or reverse protein aggregation [].

Exploring potential therapeutic applications:

Emerging research suggests that MGO may have therapeutic potential for various diseases:

- Anti-cancer properties: Studies have shown that MGO exhibits anti-cancer effects by inhibiting the growth and proliferation of cancer cells [].

- Neuroprotective effects: MGO has been shown to protect neurons from damage caused by oxidative stress, suggesting its potential use in neurodegenerative diseases [].

Origin and Significance:

Methyl glyoxylate is a reactive intermediate found in various biological processes []. It can be formed from the degradation of sugars or the metabolism of glycine []. Researchers are interested in methyl glyoxylate due to its potential role in several areas, including:

- Antibiotic and agrochemical synthesis: As a platform chemical, methyl glyoxylate can serve as a starting material for the production of valuable compounds like vanillin and certain antibiotics [].

- Understanding cellular damage: Methyl glyoxylate is a known glycation agent, meaning it can bind to proteins and alter their function. This process is implicated in the development of diabetic complications [].

Molecular Structure Analysis

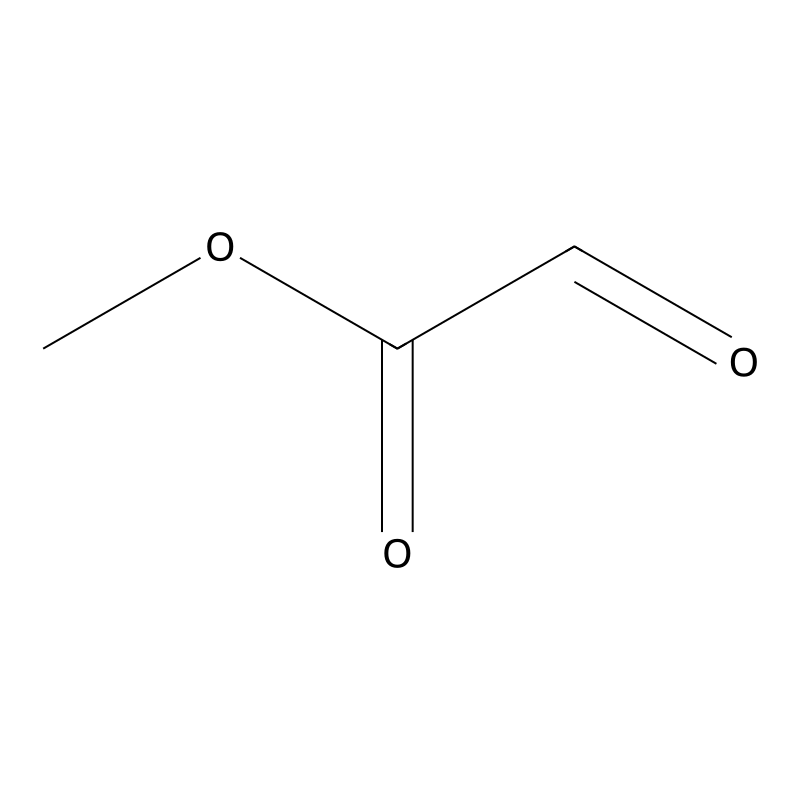

Methyl glyoxylate possesses a simple yet reactive structure. It consists of a carbonyl group (C=O) connected to a methylene group (CH2) and an ester group (COOCH3). The presence of both an aldehyde (C=O) and an ester functionality makes it a bifunctional molecule [].

Key features:

- The carbonyl group is electron-withdrawing, making the adjacent methylene group slightly acidic.

- The ester group can participate in various reactions due to its reactivity.

Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing methyl glyoxylate, but a common approach involves the reaction between glyoxylic acid and an alcohol (like methanol) in the presence of an acid catalyst.

HOCH2COOH + CH3OH -> CH3COOCH2O + H2O (Eq. 1)Decomposition:

Methyl glyoxylate is a relatively unstable molecule and can decompose into formaldehyde (HCHO) and carbon monoxide (CO) under acidic or basic conditions [].

CH3COOCH2O -> HCHO + CO (Eq. 2)Other Reactions:

Methyl glyoxylate can undergo various condensation reactions with other molecules, making it a versatile building block in organic synthesis [].

Physical and Chemical Properties

In biological systems, methyl glyoxylate is formed as an intermediate during the metabolism of various compounds. It can react with proteins and other biomolecules, forming adducts that can alter their function. This process, known as glycation, is believed to contribute to the development of diabetic complications [].

The specific mechanisms by which methyl glyoxylate exerts its effects are still under investigation. However, research suggests that it may interfere with cellular signaling pathways and protein function [].

- Oxidation: It can be oxidized to produce various derivatives, including methyl glyoxylate itself from methyl glycolate via enzymatic or chemical methods. For instance, a fusion enzyme combining glycolate oxidase and catalase has been shown to efficiently catalyze this transformation, yielding high product concentrations .

- Carbonylation: The compound can react with nucleophiles due to its electrophilic carbonyl group, leading to the formation of various carbonyl compounds .

- Condensation Reactions: Methyl glyoxylate can participate in aldol condensation reactions, forming larger carbon chains that are useful in synthesizing complex organic molecules.

Methyl glyoxylate exhibits notable biological activity, including:

- Antimicrobial Properties: Some studies have indicated that methyl glyoxylate possesses antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.

- Metabolic Intermediates: It plays a role in metabolic pathways, particularly in the synthesis of pyruvate and other key metabolic intermediates.

Several methods are employed for synthesizing methyl glyoxylate:

- Oxidative Cleavage of Tartrate Diesters: This method involves the oxidative cleavage of specific diesters to yield methyl glyoxylate as a product .

- Ozonolysis: Ozonolysis of maleate or fumarate derivatives can also produce methyl glyoxylate efficiently .

- Selective Oxidation of Methyl Glycolate: Methyl glycolate can be selectively oxidized using various catalysts, including metal oxides like iron oxide, achieving high yields .

Methyl glyoxylate is utilized across various industries:

- Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.

- Agrochemicals: Used in the formulation of pesticides and herbicides.

- Flavoring Agents: Employed in the food industry for its flavoring properties.

Research into the interactions of methyl glyoxylate with biological systems has revealed:

- Enzymatic Interactions: Studies have demonstrated that enzymes can effectively catalyze reactions involving methyl glyoxylate, enhancing its utility in biocatalysis .

- Toxicological Assessments: Investigations into its toxicity and environmental impact are ongoing, focusing on its effects on human health and ecosystems.

Methyl glyoxylate shares similarities with several other compounds, each possessing unique characteristics:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Acetaldehyde | CHO | Simple aldehyde used in various syntheses. |

| Glyoxylic Acid | CHO | A dicarboxylic acid involved in similar reactions. |

| Methyl Acetate | CHO | An ester used widely as a solvent. |

| Ethyl Glyoxylate | CHO | Similar structure but with an ethyl group. |

Methyl glyoxylate's unique structure allows it to engage in specific reactions not readily available to these similar compounds, particularly its ability to serve as a versatile building block in organic synthesis. Its reactivity profile distinguishes it from simpler aldehydes and esters, making it invaluable for synthetic chemists.

The historical foundations of methyl glyoxylate chemistry trace back to the pioneering work of Heinrich Debus in the mid-nineteenth century, who first discovered glyoxylic acid in 1856 as a product of ethyl alcohol oxidation by nitric acid. This seminal discovery established the fundamental understanding of glyoxylate chemistry and laid the groundwork for subsequent ester derivative development. Debus's early investigations revealed the aldehydic properties of glyoxylic acid, including its characteristic ability to produce metallic silver mirrors when warmed with ammoniacal silver nitrate solutions, and its capacity to combine with sodium hydrogen sulfite. The systematic study of glyoxylic acid esters gained momentum in the early twentieth century, with researchers like Anschiitz and Parlato producing various ester derivatives through innovative synthetic approaches.

The evolution of methyl glyoxylate synthesis methodologies has progressed significantly since these early discoveries. Traditional approaches involved the esterification of glyoxylic acid with methanol under acidic conditions, but these methods often suffered from poor yields and selectivity issues. The development of more sophisticated synthetic routes emerged in the latter half of the twentieth century, including the neutralization of aqueous glyoxylic acid solutions with sodium hydroxide, followed by isolation as calcium salts through double decomposition techniques. These calcium salt intermediates could then be suspended in alcohols and treated with concentrated sulfuric acid to generate alcoholic solutions of glyoxylic acid, facilitating efficient ester formation.

The understanding of methyl glyoxylate's polymeric behavior has also contributed significantly to its historical development in academic research. Early researchers observed that the compound could exist in polymeric forms, particularly in commercial preparations, which presented both challenges and opportunities for synthetic applications. The recognition that polymeric ethyl glyoxylate, and by extension polymeric methyl glyoxylate, could serve as effective reagents in asymmetric synthesis marked a crucial turning point in the compound's academic utilization.

Significance in Organic Synthesis

Methyl glyoxylate occupies a central position in contemporary organic synthesis due to its exceptional versatility as a synthetic intermediate and its ability to participate in diverse chemical transformations. The compound's significance stems primarily from its dual carbonyl functionality, which renders it highly reactive toward nucleophilic addition reactions and makes it an invaluable building block for complex molecular architectures. Its role as a key reagent in asymmetric aldol reactions has revolutionized the synthesis of optically active compounds, particularly in pharmaceutical and fine chemical applications.

The compound's utility in asymmetric synthesis is exemplified by its application in diarylprolinol-catalyzed aldol reactions, where it serves as an effective electrophile for the formation of γ-ethoxycarbonyl-β-hydroxy aldehydes. These reactions proceed with excellent enantioselectivity, yielding versatile synthetic intermediates that can be further elaborated into complex pharmaceutical targets. The commercial availability of polymeric forms of methyl glyoxylate has enhanced its practical utility, allowing researchers to achieve high yields and selectivities under mild reaction conditions.

The integration of methyl glyoxylate into multi-step synthetic sequences has proven particularly valuable in pharmaceutical chemistry, where its derivatives serve as precursors to bioactive compounds. The glyoxylic acid obtained through one-step hydrolysis of methyl glyoxylate finds widespread application in the preparation of medicines, cosmetics, perfumes, and agricultural chemicals. This versatility underscores the compound's fundamental importance in translating basic research discoveries into practical applications.

Beyond its direct synthetic applications, methyl glyoxylate has emerged as a valuable probe for studying reaction mechanisms and developing new catalytic methodologies. Its participation in sulfonyl-transfer reactions, where it functions as a sulfonyl anion surrogate in base-catalyzed conjugate addition reactions with enones and enals, demonstrates its utility in expanding the scope of carbon-sulfur bond formation strategies. These reactions proceed under mild conditions and provide direct access to γ-keto- and γ-hydroxy sulfones with high yield and chemoselectivity.

Current Research Trends and Challenges

Contemporary research in methyl glyoxylate chemistry is increasingly focused on developing environmentally sustainable synthesis methods and expanding the compound's applications in green chemistry initiatives. A significant breakthrough in this area is the development of aerobic oxidation processes using α-iron(III) oxide catalysts for the eco-friendly synthesis of methyl glyoxylate from readily available methyl glycolate. This innovative approach addresses the urgent need for non-petrochemical routes to methyl glyoxylate production while maintaining high conversion rates and selectivity.

The α-iron(III) oxide-catalyzed process represents a paradigm shift in methyl glyoxylate synthesis, achieving remarkable catalytic performance with activation energies as low as 88.6 kilojoules per mole. Research has demonstrated that hydroxyl-deficient α-iron(III) oxide surfaces, obtained through precipitation methods, exhibit unprecedented specific activities of 0.26 grams of methyl glyoxylate per square meter of catalyst per hour. The process maintains stable conversion rates of 80-85% for methyl glycolate with 90-92% selectivity toward methyl glyoxylate at 220°C throughout extended 100-hour test periods.

| Synthesis Parameter | Traditional Methods | α-Iron(III) Oxide Catalysis | Improvement Factor |

|---|---|---|---|

| Activation Energy (kJ/mol) | Variable (typically >150) | 88.6 | ~1.7-fold reduction |

| Specific Activity (g/m²/h) | Low | 0.26 | Significant enhancement |

| Conversion Rate (%) | 60-70 | 80-85 | 1.2-fold increase |

| Selectivity (%) | 70-80 | 90-92 | 1.2-fold increase |

| Operational Stability (hours) | Limited | 100+ | Extended durability |

Current mechanistic studies utilizing isotope-labeling experiments and theoretical calculations have confirmed that this aerobic oxidation proceeds via the Mars-van Krevelen mechanism over α-iron(III) oxide catalysts. The hydroxyl-deficient surface provides highly reactive lattice oxygen and abundant accessible iron sites, facilitating methyl glycolate adsorption and activation while promoting water desorption through enhanced hydrophobicity. These insights are driving the development of next-generation catalytic systems with improved efficiency and selectivity.

Emerging research challenges in methyl glyoxylate chemistry include the development of selective catalytic processes that can operate under even milder conditions while maintaining high conversion rates and product selectivity. Patent literature reveals ongoing efforts to optimize production methods through selective catalysis of methyl glycolate, with particular emphasis on improving catalyst longevity and reducing environmental impact. These developments are crucial for advancing the compound's role in sustainable chemical manufacturing.

The integration of methyl glyoxylate chemistry with metabolic engineering represents another frontier in current research. Studies have explored the potential for incorporating glyoxylate cycle engineering into microbial production systems for chemical bioproduction. While methyl glyoxylate itself is not directly involved in these biological pathways, understanding the broader glyoxylate metabolism provides insights into sustainable production strategies and bio-based synthesis routes. This interdisciplinary approach combines traditional organic synthesis with biotechnology to create more environmentally friendly manufacturing processes.

Research into novel catalytic applications continues to expand the scope of methyl glyoxylate chemistry, with particular emphasis on developing asymmetric synthesis methodologies that can access previously challenging molecular targets. The compound's role in organocatalyzed reactions, particularly those involving proline derivatives and related chiral catalysts, remains an active area of investigation. These studies are revealing new mechanistic insights into enamine-mediated processes and expanding the range of accessible chiral products.

Catalytic Oxidation Routes

Selective Oxidation of Methyl Glycolate

The aerobic oxidation of methyl glycolate (MG) represents a prominent route for MGO synthesis. Recent advances highlight the use of α-Fe₂O₃ catalysts with hydroxyl-deficient surfaces, which lower activation energy (88.6 kJ mol⁻¹) and enhance reaction rates. Under optimized conditions (220°C, ambient pressure), this method achieves 80–85% MG conversion and 90–92% MGO selectivity, sustaining stability over 100 hours [1]. The Mars-van Krevelen (MvK) mechanism governs this process, where lattice oxygen from α-Fe₂O₃ facilitates MG adsorption and activation, while hydrophobic surfaces promote water desorption [1]. Alternative catalytic systems, such as vanadium-based catalysts supported on alumina, operate at higher temperatures (260–350°C) and pressures (0.6–1.0 MPa), achieving comparable yields through multistage fixed-bed reactors [5].

Oxidation of Methyl Mandelate

Hypohalide-mediated oxidation of methyl mandelate offers another route to MGO. Sodium hypochlorite (NaOCl) in methylene chloride, coupled with phase-transfer catalysts like tetra-n-butylammonium bromide, achieves near-quantitative yields within 3 hours [2]. The reaction proceeds via nucleophilic substitution, where hypochlorite abstracts the α-hydrogen of methyl mandelate, forming a ketone intermediate that rearranges to MGO. Omitting the phase-transfer catalyst reduces completion rates to 80%, underscoring the importance of interfacial reactivity [2]. Scalability is demonstrated in batch processes using 5.25% NaOCl solutions, though waste management of chlorinated byproducts remains a concern.

Non-Oxidative Synthetic Pathways

Cleavage Reactions of Tartrate Derivatives

Tartrate diesters undergo oxidative cleavage to yield MGO, leveraging reagents such as periodic acid or lead tetraacetate. This method, while efficient, requires stoichiometric oxidants and generates stoichiometric waste, limiting its industrial appeal [3]. For instance, the cleavage of dimethyl tartrate produces MGO in moderate yields (60–70%), with purification challenges due to competing side reactions.

Ozonolysis of Maleate/Fumarate Systems

Ozonolysis of maleate or fumarate esters provides a direct route to MGO under mild conditions. The reaction involves ozone-mediated cleavage of the carbon-carbon double bond, followed by reductive workup to yield the glyoxylate ester. This method avoids metal catalysts but necessitates specialized equipment for ozone generation and handling [3]. Scalability is constrained by safety concerns and energy-intensive ozonolysis steps.

Comparative Analysis of Synthetic Routes

Yield and Selectivity Considerations

Catalytic oxidation of methyl glycolate outperforms other methods in selectivity (90–92%) and conversion (80–85%) [1] [5]. Hypohalide oxidation of methyl mandelate achieves high yields but requires stoichiometric oxidants [2]. Non-oxidative routes, such as tartrate cleavage and ozonolysis, exhibit lower yields (60–70%) due to side reactions and purification hurdles [3].

Cost-Effectiveness and Scalability

Fixed-bed catalytic systems using α-Fe₂O₃ or vanadium catalysts are economically viable for large-scale production, benefiting from continuous operation and catalyst recyclability [1] [5]. Conversely, ozonolysis and hypohalide methods incur higher costs due to reagent consumption and waste treatment. Phase-transfer catalysts, though effective in hypohalide routes, add marginal expenses (~0.01–1% of reaction mass) [2].

Environmental Impact Assessment

Aerobic oxidation with α-Fe₂O₃ minimizes ecological footprint by utilizing molecular oxygen and generating water as the primary byproduct [1]. Hypohalide routes produce chlorinated waste, necessitating advanced effluent treatment [2]. Non-oxidative methods, particularly ozonolysis, face criticism for ozone depletion risks and energy-intensive processes [3]. Life-cycle analyses favor catalytic oxidation as the most sustainable pathway, aligning with green chemistry principles.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant